2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2OS/c1-7-26(3,4)20-15-16-24(21(19-20)27(5,6)8-2)30-17-11-12-18-31-25-28-22-13-9-10-14-23(22)29-25/h9-10,13-16,19H,7-8,11-12,17-18H2,1-6H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEQZWLWNASEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCSC2=NC3=CC=CC=C3N2)C(C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 2,4-di-tert-pentylphenol with 1-bromobutane under basic conditions to form 4-(2,4-di-tert-pentylphenoxy)butane.
Thioether Formation: The phenoxybutyl intermediate is then reacted with thiourea to introduce the thioether linkage, forming 4-(2,4-di-tert-pentylphenoxy)butylthiourea.
Cyclization to Benzimidazole: The final step involves cyclization with o-phenylenediamine under acidic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in studying biological pathways involving benzimidazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, including DNA and proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzimidazole core is modified at the 2-position with diverse functional groups across the analogs. Key comparisons include:
Thioether Linkers and Aryloxy Groups
- Analog 1: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () replaces the thioether with a sulfinyl group, enhancing hydrogen-bonding capacity but reducing stability under acidic conditions .
- Analog 2: 2-((4-Methoxybenzyl)thio)-1H-benzo[d]imidazole () uses a shorter methoxybenzylthio chain, which may decrease lipophilicity compared to the target compound’s tert-pentylphenoxy extension .
Table 1: Substituent Comparison
Heterocyclic Modifications
- Triazole-Thiazole Hybrids (): Compounds like 9a–9e incorporate triazole-thiazole-arylacetamide moieties, which introduce hydrogen-bond acceptors and π-π stacking surfaces. These features are absent in the target compound but may enhance target affinity in enzyme inhibition .
- Pyrimidine Derivatives (): 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amines replace the thioether with pyrimidine rings, enabling intercalation or kinase inhibition via planar stacking interactions .
Thioether Formation
- Target Compound Synthesis: Likely involves nucleophilic substitution between 2-mercaptobenzimidazole and a brominated 2,4-di-tert-pentylphenoxybutyl precursor, analogous to methods in (Mitsunobu reaction with DIAD/Ph3P) .
- Sulfinyl/Sulfonyl Derivatives (): Oxidation of thioethers with m-CPBA or oxone yields sulfoxides/sulfones, as seen in proton pump inhibitors like pantoprazole derivatives .
Antifungal and Antibacterial Activity
- Hydrazinylmethyl-Benzimidazoles (): 2-((1-(Substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazoles exhibit antifungal activity, suggesting that bulky substituents (e.g., tert-pentylphenoxy) in the target compound may similarly disrupt fungal membranes .
- Pyrimidine-Benzimidazole Hybrids (): Derivatives with 4-aminophenyl groups show antibacterial effects, though the target compound’s tert-pentyl groups may reduce solubility, limiting bioavailability .
Physicochemical Properties
- Lipophilicity: The 2,4-di-tert-pentylphenoxy group in the target compound likely increases logP compared to shorter-chain analogs (e.g., ’s methoxybenzylthio derivative) .
- Melting Points: Bulky substituents generally raise melting points; for example, tert-pentylphenoxy analogs may exceed 150°C, similar to 2-(4-fluorophenyl)-1H-benzimidazole (mp ~200°C, ) .
Biological Activity
The compound 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including mechanisms of action, relevant case studies, and research findings.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 374.58 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Research indicates that compounds containing benzimidazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : Studies suggest that benzimidazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes like farnesyltransferase, which is crucial in cancer cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study published in PubMed described the synthesis of benzimidazole derivatives that exhibited potent inhibitory effects on farnesyltransferase, leading to significant reductions in tumor growth in animal models . The compound's structure was critical for its activity, emphasizing the importance of hydrophobic substituents.
- Antimicrobial Effects : Research has indicated that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives showed activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development.
- Neuroprotective Effects : A recent study explored the neuroprotective potential of benzimidazole derivatives in models of oxidative stress-induced neuronal injury. The results indicated that these compounds could mitigate neuronal damage and promote cell survival, suggesting a role in treating neurodegenerative diseases .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole, and how can reaction conditions be optimized for high yield?
Methodological Answer:
- Stepwise Synthesis : Begin with the benzimidazole core and introduce substituents via nucleophilic substitution. For the thioether linkage, react 2-mercaptobenzimidazole with 4-(2,4-di-tert-pentylphenoxy)butyl bromide under basic conditions (e.g., NaH in DMF at 60°C) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure via H/C NMR .
- Yield Optimization : Screen catalysts (e.g., KCO, CsCO) and solvents (DMF, DMSO, THF) to maximize reactivity. Pilot studies suggest DMF with NaH achieves >70% yield for analogous thioether benzimidazoles .
Q. Q2. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Co-crystallize with dichloromethane/hexane. Use SHELXL for refinement; analyze dihedral angles between benzimidazole and phenoxy groups to assess conformational flexibility .
Advanced Research Questions
Q. Q3. What is the mechanism of thioether oxidation in this compound, and how do steric effects from tert-pentyl groups influence reactivity?
Methodological Answer:
- Oxidation Pathways : Treat with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to form sulfoxide (monitored by TLC). Further oxidation with HO/AcOH yields sulfone derivatives .
- Steric Hindrance : The bulky tert-pentyl groups retard oxidation kinetics. Compare rates with less hindered analogs (e.g., tert-butyl derivatives) via UV-Vis kinetics (λ 270 nm for sulfone formation). DFT calculations (Gaussian 09) can model transition states to quantify steric effects .
Q. Q4. How does this compound interact with biological targets (e.g., kinases, DNA), and what methodologies validate these interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to human topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonding between benzimidazole N-H and Asp543, and hydrophobic interactions with tert-pentyl groups .
- In Vitro Assays :
- Anticancer Activity : Test against HeLa cells (MTT assay; IC determination). Pre-screen at 10 μM; compare with cisplatin controls .
- DNA Binding : Conduct ethidium bromide displacement assays (fluorescence quenching) to assess intercalation potential .
Q. Q5. How can computational methods predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
Methodological Answer:
- logP Calculation : Use ChemAxon or SwissADME to estimate logP (~8.5), consistent with high lipophilicity from tert-pentyl groups. Validate via shake-flask method (octanol/water partition) .
- Bioavailability Prediction : Run QikProp simulations for BBB permeability (predicted CNS activity: +2.1) and CYP450 inhibition (risk of 3A4 inhibition). Cross-reference with in vivo murine models for oral absorption .
Q. Q6. How do structural modifications (e.g., altering tert-pentyl to smaller alkyl groups) impact biological activity and stability?
Methodological Answer:
- SAR Studies : Synthesize analogs with tert-butyl, isopropyl, or linear pentyl groups. Compare:
- Thermal Stability : TGA analysis (5% weight loss at >250°C for tert-pentyl vs. 220°C for tert-butyl).
- Antimicrobial Efficacy : Broth microdilution assays against S. aureus (MIC values correlate with lipophilicity; tert-pentyl shows MIC = 8 μg/mL vs. 16 μg/mL for tert-butyl) .
Q. Q7. What strategies resolve contradictions in reported biological activity data across similar benzimidazole derivatives?
Methodological Answer:
- Meta-Analysis : Compile IC values from PubChem and ChEMBL for >50 analogs. Use ANOVA to identify outliers linked to assay conditions (e.g., serum concentration variations) .
- Standardization : Re-test disputed compounds under uniform conditions (e.g., 10% FBS in DMEM, 48h incubation). Publish datasets in FAIR-compliant repositories .
Q. Q8. How can crystallographic data inform the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Crystal Structure Analysis : Extract torsion angles (C-S-C bond ~105°) and π-stacking distances (3.4–3.6 Å) from SHELXL-refined structures. Design derivatives with fluorinated aryl groups to strengthen π-π interactions .
- Free Energy Perturbation (FEP) : Simulate ΔΔG for proposed modifications using Schrodinger Suite. Prioritize syntheses of candidates with predicted ΔΔG < -2 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
